molecular formula C29H29NP2 B8790769 (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine

Cat. No.: B8790769
M. Wt: 453.5 g/mol
InChI Key: PQHKXSOICTYGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The reaction conditions often require the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphorus-containing compounds in biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphorus atoms in the compound can form bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.

Comparison with Similar Compounds

4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine can be compared with other similar organophosphorus compounds, such as:

    Bis(diphenylphosphino)amine: This compound also contains diphenylphosphino groups but differs in its overall structure and reactivity.

    Diphenylphosphinoethane: Another similar compound, which is used as a ligand in coordination chemistry.

The uniqueness of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine lies in its specific structure, which allows for unique interactions with metal ions and other chemical species.

Properties

Molecular Formula

C29H29NP2

Molecular Weight

453.5 g/mol

IUPAC Name

[5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane

InChI

InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2

InChI Key

PQHKXSOICTYGQD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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